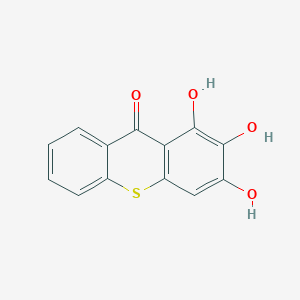
9H-Thioxanthen-9-one, 1,2,3-trihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- is a compound belonging to the thioxanthone family, which is characterized by a tricyclic structure containing sulfur and oxygen atoms
Vorbereitungsmethoden
The synthesis of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be achieved through several methods. One common approach involves the nucleophilic aroylation catalyzed by N-heterocyclic carbene (NHC), where the aroyl group from an aldehyde reacts with a trifluoronitrobenzene derivative to form the desired thioxanthone structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the thioxanthone core, leading to new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Industry: Its photoinitiating properties make it valuable in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- involves its ability to absorb light and undergo photochemical reactions. This property is utilized in photopolymerization processes, where the compound is excited to a triplet state by absorbing energy from photons. This excited state can then initiate polymerization reactions, leading to the formation of complex polymer structures .
Vergleich Mit ähnlichen Verbindungen
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be compared to other thioxanthone derivatives and similar compounds:
2-Hydroxy-9H-thioxanthen-9-one: Another thioxanthone derivative with similar photoinitiating properties.
2,7-Dimethoxy-9H-thioxanthen-9-one: A derivative with methoxy groups that enhance its solubility and photochemical properties.
Isopropyl-9H-thioxanthen-9-one: Known for its use in photoinitiation and polymerization processes.
These compounds share the core thioxanthone structure but differ in their substituents, leading to variations in their chemical and physical properties.
Eigenschaften
CAS-Nummer |
835596-95-7 |
|---|---|
Molekularformel |
C13H8O4S |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
1,2,3-trihydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H8O4S/c14-7-5-9-10(13(17)12(7)16)11(15)6-3-1-2-4-8(6)18-9/h1-5,14,16-17H |
InChI-Schlüssel |
WOOJXDZBJBUFIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C(=C3O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


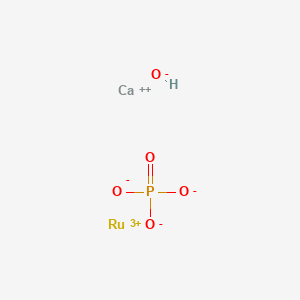

![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

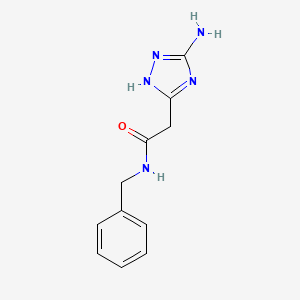
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
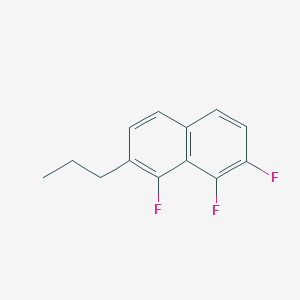
![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
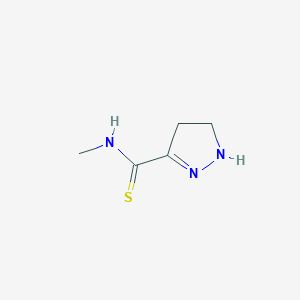
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
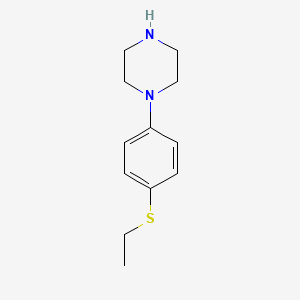
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
